Ezetimibe 3-fluoro impurity, chemically known as 1-(4-fluorophenyl)-3(R)-[3-(4-fluorophenyl)-3(S)-hydroxypropyl]-4(R)-(4-hydroxypropyl)-2-azetidine ketone, is a key impurity identified in the synthesis and production of Ezetimibe, a cholesterol-lowering drug. [ [] ] While not a desired component of the final drug product, the presence of this impurity is closely monitored throughout the manufacturing process. [ [] ] Its identification and quantification are crucial for ensuring the quality and safety of Ezetimibe. [ [] ] This impurity has emerged as a valuable tool in scientific research, particularly in the field of analytical chemistry and drug development.
The synthesis of Ezetimibe 3-fluoro impurity typically involves a multi-step process starting from commercially available materials. One reported method utilizes 1-(5-methoxyl-1,5-dioxoamyl)-4-(S)-phenyl-2-oxazolidinone as a starting material. [ [] ] This starting material undergoes a series of seven synthetic steps, including specific reactions and conditions, to yield the final Ezetimibe 3-fluoro impurity. [ [] ] The exact details of the synthetic route can vary depending on the specific research or production needs.
The molecular structure of Ezetimibe 3-fluoro impurity is similar to Ezetimibe, with a key difference being the presence of a fluorine atom at the 3-position of the azetidine ring. [ [] ] Various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are used to confirm the identity and purity of the synthesized impurity. [ [, ] ] Detailed analysis of NMR data, including 1H NMR, 13C NMR, and other two-dimensional NMR experiments, can provide insights into the specific stereochemistry and conformation of the molecule. [ [] ]
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4